molecular formula C24H28N4O4S B14076429 3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide

3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B14076429
M. Wt: 468.6 g/mol
InChI Key: SGGXJKVUMLIPOL-UHFFFAOYSA-N
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Description

3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a biphenyl core with multiple functional groups, including amino, sulfonyl, and carboxamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction would regenerate the amino groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Its unique structure may allow it to act as a drug candidate for targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and sulfonyl groups may facilitate binding to proteins and enzymes, while the biphenyl core provides structural stability. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Aminoethyl)amino]phenyl derivatives: These compounds share the aminoethyl group and may have similar biological activities.

    Sulfonyl-substituted biphenyls: These compounds have similar sulfonyl groups and may exhibit comparable chemical reactivity.

    Methoxy-substituted biphenyls: These compounds share the methoxy group and may have similar physical properties.

Uniqueness

What sets 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride apart is the combination of these functional groups in a single molecule, which provides a unique set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

3-[3-[[3-(2-aminoethylamino)phenyl]sulfamoyl]-4-methoxyphenyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C24H28N4O4S/c1-28(2)24(29)19-7-4-6-17(14-19)18-10-11-22(32-3)23(15-18)33(30,31)27-21-9-5-8-20(16-21)26-13-12-25/h4-11,14-16,26-27H,12-13,25H2,1-3H3

InChI Key

SGGXJKVUMLIPOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)NCCN

Origin of Product

United States

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